molecular formula C10H12O3 B3111582 6-Methoxy-3,4-dihydro-2H-1-benzopyran-4-ol CAS No. 18385-74-5

6-Methoxy-3,4-dihydro-2H-1-benzopyran-4-ol

Cat. No. B3111582
CAS RN: 18385-74-5
M. Wt: 180.2 g/mol
InChI Key: REGASJUMDXLFAS-UHFFFAOYSA-N
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Description

“6-Methoxy-3,4-dihydro-2H-1-benzopyran-4-ol” is a chemical compound that belongs to the class of organic compounds known as dihydropyrans . Dihydropyran refers to two heterocyclic compounds with the formula C5H8O . The IUPAC name of the compound is “2H-1-Benzopyran, 3,4-dihydro-” and it has a molecular weight of 134.1751 .


Molecular Structure Analysis

The molecular structure of “6-Methoxy-3,4-dihydro-2H-1-benzopyran-4-ol” consists of 9 carbon atoms, 10 hydrogen atoms, and 1 oxygen atom . The structure is also available as a 2D Mol file or as a computed 3D SD file .


Physical And Chemical Properties Analysis

The physical and chemical properties of “6-Methoxy-3,4-dihydro-2H-1-benzopyran-4-ol” include a molecular weight of 134.1751 . More detailed properties such as melting point, boiling point, and solubility were not found in the available literature.

Scientific Research Applications

Anticancer Potential

The compound "6-Methoxy-3,4-dihydro-2H-1-benzopyran-4-ol" exhibits promising applications in the development of new anticancer drugs. Research has shown compounds like (E)-3-[2-(4-hydroxyphenyl)ethenyl]-6-methoxy-4H-1-benzopyran-4-one, closely related to the given compound, have significant tumor specificity with minimal keratinocyte toxicity. This specificity is crucial for reducing side effects commonly associated with cancer treatments. The mechanism involves inducing apoptotic cell death in human oral squamous cell carcinoma (OSCC) cell lines by potentially down-regulating the glycerophospholipid pathway. Modifying such compounds to introduce appropriate functional groups could lead to the manufacture of new types of anticancer drugs that are safer for patients (Sugita et al., 2017).

Pharmacological Properties

Osthole, closely related to "6-Methoxy-3,4-dihydro-2H-1-benzopyran-4-ol", has been extensively reviewed for its biological and pharmacological properties. It is a natural product found in various medicinal plants and demonstrates a range of pharmacological actions such as neuroprotective, osteogenic, immunomodulatory, anticancer, hepatoprotective, cardiovascular protective, and antimicrobial activities. These activities are primarily related to its modulatory effect on cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) levels, showcasing the compound's potential as a multi-target alternative medicine (Zhong-rong Zhang et al., 2015).

Antioxidant Properties

Chromones, including "6-Methoxy-3,4-dihydro-2H-1-benzopyran-4-ol", are identified for their antioxidant properties, crucial in neutralizing active oxygen and cutting off free radical processes that can delay or inhibit cellular impairment leading to various diseases. The antioxidant activity of chromones is associated with their ability to scavenge radicals, which is essential for preventing oxidative stress-related diseases. The structural features, such as the double bond, the carbonyl group of the chromone, and specific hydroxyl groups, are vital for their radical scavenging activity (Yadav et al., 2014).

Hepatocellular Carcinoma Treatment Potential

Baicalein, structurally related to "6-Methoxy-3,4-dihydro-2H-1-benzopyran-4-ol", has been researched for its potential as a novel anticancer drug for hepatocellular carcinoma (HCC) treatment. Its anti-cancer effects on HCC and the underlying molecular mechanisms have been summarized, demonstrating significant potential for development into a therapeutic drug. Baicalein's ability to affect biological processes such as cell proliferation, metastasis, apoptosis, and autophagy in HCC cells highlights its therapeutic potential with minimal side effects (Bie et al., 2017).

properties

IUPAC Name

6-methoxy-3,4-dihydro-2H-chromen-4-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-12-7-2-3-10-8(6-7)9(11)4-5-13-10/h2-3,6,9,11H,4-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REGASJUMDXLFAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)OCCC2O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methoxy-3,4-dihydro-2H-1-benzopyran-4-ol

Synthesis routes and methods

Procedure details

A solution of 6-methoxy-4-benzopyranone (31.6 g), triethylamine (4.9 ml) and 10% palladium on carbon (3.16 g) in absolute ethanol (1.7 l) is stirred under an atmosphere of hydrogen for 19 hours. The reaction mixture is filtered and evaporated in vacuo yielding the desired hydrogenated product as a pale yellow liquid.
Quantity
31.6 g
Type
reactant
Reaction Step One
Quantity
4.9 mL
Type
reactant
Reaction Step One
Quantity
3.16 g
Type
catalyst
Reaction Step One
Quantity
1.7 L
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Methoxy-3,4-dihydro-2H-1-benzopyran-4-ol
Reactant of Route 2
6-Methoxy-3,4-dihydro-2H-1-benzopyran-4-ol
Reactant of Route 3
6-Methoxy-3,4-dihydro-2H-1-benzopyran-4-ol
Reactant of Route 4
6-Methoxy-3,4-dihydro-2H-1-benzopyran-4-ol
Reactant of Route 5
6-Methoxy-3,4-dihydro-2H-1-benzopyran-4-ol
Reactant of Route 6
Reactant of Route 6
6-Methoxy-3,4-dihydro-2H-1-benzopyran-4-ol

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